3,3'-(Cyclohexane-1,1-diyl)dipropanoic acid
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Overview
Description
3,3’-(Cyclohexane-1,1-diyl)dipropanoic acid is an organic compound with the molecular formula C12H20O4 and a molecular weight of 228.28 g/mol It is characterized by a cyclohexane ring substituted with two propanoic acid groups at the 1,1-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclohexane-1,1-diyl)dipropanoic acid typically involves the reaction of cyclohexane with propanoic acid derivatives under specific conditions. One common method includes the use of acid chlorides and acetonitrile as solvents . The reaction mass is stirred for a specific duration to ensure complete conversion.
Industrial Production Methods
Industrial production of 3,3’-(Cyclohexane-1,1-diyl)dipropanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Cyclohexane-1,1-diyl)dipropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or ethers.
Scientific Research Applications
3,3’-(Cyclohexane-1,1-diyl)dipropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,3’-(Cyclohexane-1,1-diyl)dipropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3’-(Cyclopentane-1,1-diyl)dipropanoic acid: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
1,1-Cyclohexanediacetic acid: Contains two carboxymethyl groups attached to a cyclohexane ring.
Uniqueness
3,3’-(Cyclohexane-1,1-diyl)dipropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry .
Properties
IUPAC Name |
3-[1-(2-carboxyethyl)cyclohexyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-10(14)4-8-12(9-5-11(15)16)6-2-1-3-7-12/h1-9H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWKQTZFHRIJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCC(=O)O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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